molecular formula C5H5N3O2S B2829953 (E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid CAS No. 1379401-58-7

(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid

Cat. No.: B2829953
CAS No.: 1379401-58-7
M. Wt: 171.17
InChI Key: FLPXXDRHAICKPC-UHFFFAOYSA-N
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Description

(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid is a compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the double bond can yield the corresponding saturated acid .

Scientific Research Applications

(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid is unique due to the combination of the triazole ring with the sulfanyl and propenoic acid groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

(E)-3-(1H-1,2,4-triazol-5-ylsulfanyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c9-4(10)1-2-11-5-6-3-7-8-5/h1-3H,(H,9,10)(H,6,7,8)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPXXDRHAICKPC-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=N1)S/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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